molecular formula C14H19NO4S B2549072 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid CAS No. 1103394-61-1

5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid

Cat. No.: B2549072
CAS No.: 1103394-61-1
M. Wt: 297.37
InChI Key: BOVWWZSFTTXBDQ-UHFFFAOYSA-N
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Description

5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Precursors

Singlet Oxygen Reactions for Prodigiosin Precursors

The tert-butyl ester of related pyrrole carboxylic acids reacts with singlet oxygen to yield peroxidic intermediates. These intermediates couple with nucleophiles to produce 5-substituted pyrroles, serving as precursors for prodigiosin, a tripyrrole natural product with potential anticancer and antimicrobial properties (Wasserman et al., 2004).

Electropolymerization and Material Science

Ion-sensitive Fluorescent Polymers

A new terthienyl-based fluorescent polymer, incorporating a quinoxaline moiety for ion sensitivity, was synthesized. The polymer shows selective sensitivity towards Fe3+ ions by quenching fluorescence, showcasing potential in detecting metal ions (Carbas et al., 2012).

Photophysics and Electron Transfer

Biomimetic Electron Transfer

Research into perylene-based analogues of chlorophyll a, which can be easily functionalized, demonstrates their potential in biomimetic electron donor−acceptor systems. This includes insights into photophysical and redox properties relevant to solar energy conversion and photocatalysis (Lukas et al., 2002).

Coordination Chemistry and Metal-Organic Frameworks

Coordination Polymers with Isophthalic Acid Derivatives

The study on coordination polymers reveals how substituents like tert-butyl groups on isophthalic acid influence the coordination environments of metal ions, thereby affecting the structures and potentially the functionalities of metal-organic frameworks (Zhou et al., 2009).

Synthesis and Structural Studies

Structural Characterization of Pyrrolidine Derivatives

The crystal structure of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, provides insights into the stereochemistry and molecular conformations critical for understanding reaction mechanisms and designing further derivatives (Naveen et al., 2007).

Mechanism of Action

As mentioned in the description, this compound acts as an inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-4-5-9(15)10-6-7-11(20-10)12(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVWWZSFTTXBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103394-61-1
Record name 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of EXAMPLE 34B (2.7 g) in THF (50 mL) was added lithium hydroxide (0.2 g) in water (5 mL). The mixture was stirred at ambient temperature overnight and partitioned between ethyl acetate and 0.5 M hydrochloric acid. The extract was washed with water, dried over magnesium sulfate, filtered and concentrated. The concentrate was flash chromatographed on silica gel with ethyl acetate.
Name
mixture
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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